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Compound of Interest

Compound Name: Diallyl hexahydrophthalate

Cat. No.: B075857

For researchers, scientists, and professionals in drug development, the precise confirmation of
a molecule's structure is a critical step in ensuring the quality, efficacy, and safety of chemical
compounds. This guide provides a comprehensive comparison of spectroscopic techniques for
validating the molecular structure of diallyl hexahydrophthalate, with supporting experimental
data and detailed protocols. As a key alternative, diallyl phthalate is used for comparative
analysis to highlight the distinguishing spectral features arising from the saturated versus

aromatic core.

Diallyl hexahydrophthalate is an organic compound with the molecular formula C14H200a. Its
structure consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups. The
validation of this structure relies on identifying the characteristic signals from the cyclohexane
ring, the ester functionalities, and the terminal allyl groups using a combination of
spectroscopic methods.

Spectroscopic Validation Workflow

A logical workflow for the structural elucidation of diallyl hexahydrophthalate involves a multi-
technique approach to gather unambiguous evidence for each part of the molecule.

A streamlined workflow for spectroscopic validation.

Comparative Spectroscopic Data
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The following tables summarize the predicted and experimental spectroscopic data for diallyl
hexahydrophthalate and the comparative compound, diallyl phthalate.

Infrared (IR) Spectroscopy Data

Predicted/Observed
Functional Group Frequency (cm~*) for

Observed Frequency

. (cm~?*) for Diallyl Phthalate
Diallyl Hexahydrophthalate

C=0 (Ester) ~1735 (strong) ~1730 (strong)

C=C (Allyl) ~1645 (medium) ~1640 (medium)
=C-H (Allyl) ~3080 (medium) ~3080 (medium)
C-H (Cyclohexane) ~2860-2940 (strong)

C-H (Aromatic) - ~3050 (medium)
C-O (Ester) ~1170-1250 (strong) ~1120-1280 (strong)

'H NMR Spectroscopy Data (Predicted/Observed, 400
MHz, CDCIs)

Predicted Chemical Shift Observed Chemical Shift

Proton Environment (6, ppm) for Diallyl (6, ppm) for Diallyl
Hexahydrophthalate Phthalate[1][2]

-CH=CHz (Allyl) 5.85-6.00 (M) 5.90-6.10 (m)

-CH=CHz (Allyl) 5.20-5.35 (m) 5.25-5.45 (m)

-O-CHz- (Allyl) ~4.60 (d) ~4.80 (d)

Cyclohexane Ring Protons 1.40-2.50 (m)

Aromatic Ring Protons - 7.50-7.80 (M)

3C NMR Spectroscopy Data (Predicted/Observed, 100
MHz, CDCI3)
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Carbon Environment

Predicted Chemical Shift
(6, ppm) for Diallyl

Observed Chemical Shift
(6, ppm) for Diallyl

Hexahydrophthalate Phthalate[1][3]
C=0 (Ester) ~174 ~167
-CH=CH: (Allyl) ~132 ~132
-CH=CHz (Allyl) ~118 ~118
-O-CHz- (Allyl) ~65 ~66
Cyclohexane Ring Carbons 25-45
Aromatic Ring Carbons 128-132

Mass Spectrometry Data

Predicted m/z for Diallyl

Observed m/z for Diallyl

ton Hexahydrophthalate Phthalate
M]* 252 246
[M-allyl]* 211 205
[M-C3HsO2]* 181 175
Phthalic Anhydride fragment 148
[CaHs]* (from allyl) 57 57

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCls).

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz NMR spectrometer.

e 1H NMR Acquisition:

o Pulse sequence: Standard single-pulse experiment.
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o Number of scans: 16-32.

o Relaxation delay: 1-2 seconds.

e 13C NMR Acquisition:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 1024-4096 (due to the low natural abundance of 13C).
o Relaxation delay: 2-5 seconds.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: As diallyl hexahydrophthalate is a liquid, a neat spectrum can be
obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium
chloride (NaCl) plates to form a thin film.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
e Acquisition:

o Scan range: 4000-400 cm~1.

o Number of scans: 16-32.

o Resolution: 4 cm~2.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with
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a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

« lonization: Use electron ionization (El) or a soft ionization technique such as electrospray
ionization (ESI).

o Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the presence of key structural motifs.

Conclusion

The combination of IR, NMR, and mass spectrometry provides a robust and definitive method
for the structural validation of diallyl hexahydrophthalate. IR spectroscopy confirms the
presence of the ester and allyl functional groups. *H and 3C NMR spectroscopy provide
detailed information about the chemical environment of each proton and carbon atom, clearly
distinguishing the cyclohexane core from an aromatic one. Finally, mass spectrometry confirms
the molecular weight and provides fragmentation data consistent with the proposed structure.
By comparing these results with a known analogue like diallyl phthalate, researchers can
confidently verify the molecular integrity of diallyl hexahydrophthalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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